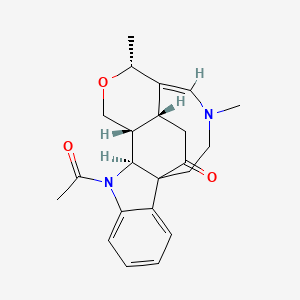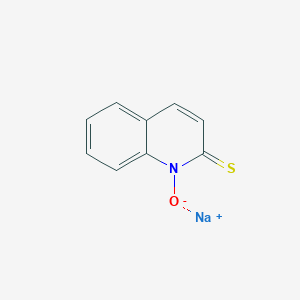
2-Mercaptoquinoline-N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercaptoquinoline-N-oxide is a compound known for its significant biological and chemical properties. It is a derivative of quinoline, characterized by the presence of a mercapto group (-SH) and an N-oxide group.
Vorbereitungsmethoden
The synthesis of 2-Mercaptoquinoline-N-oxide typically involves the oxidation and thiolation of 2-chloroquinoline. The synthetic route can be summarized as follows :
Oxidation: 2-chloroquinoline is oxidized to form 2-chloroquinoline-N-oxide.
Thiolation: The oxidized product is then subjected to thiolation to introduce the mercapto group, resulting in the formation of this compound.
Industrial production methods often involve the coordination of this compound with metal salts such as zinc sulfate (ZnSO₄) and copper sulfate (CuSO₄) to form metal complexes .
Analyse Chemischer Reaktionen
2-Mercaptoquinoline-N-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in substitution reactions, particularly with halogens.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Major products formed from these reactions include disulfides and substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Mercaptoquinoline-N-oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Mercaptoquinoline-N-oxide involves its ability to act as a bidentate ligand, coordinating through oxygen and sulfur atoms to central metal ions. This coordination leads to the formation of metal complexes with enhanced biological activity. The π-electron conjugation system of the benzene ring allows for π–π stacking interactions, contributing to the stability and activity of these complexes .
Vergleich Mit ähnlichen Verbindungen
2-Mercaptoquinoline-N-oxide is similar to compounds like 2-mercaptopyridine-N-oxide, which also exhibit good biological activity. this compound is unique due to its specific structural features and the ability to form various metal complexes with novel structures . Similar compounds include:
2-Mercaptopyridine-N-oxide: Known for its antimicrobial properties.
Thiopyranoquinolines: These compounds are synthesized via multi-component reactions and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
32597-42-5 |
|---|---|
Molekularformel |
C9H6NNaOS |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
sodium;1-oxidoquinoline-2-thione |
InChI |
InChI=1S/C9H6NOS.Na/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6H;/q-1;+1 |
InChI-Schlüssel |
QMILKMXVKILYKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=S)N2[O-].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=S)N2[O-].[Na+] |
Synonyme |
2-mercaptoquinoline-N-oxide 2-mercaptoquinoline-N-oxide, sodium salt 2-mercaptoquinoline-N-oxide, zinc salt Na(QNO) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(tert-butylamino)-2-oxo-1-thiophen-2-ylethyl]-N-(2-oxolanylmethyl)-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B1227756.png)
![4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227758.png)
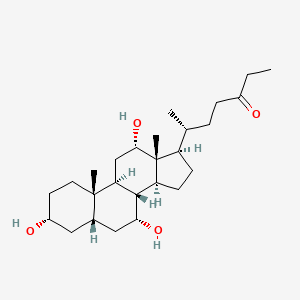
![N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide](/img/structure/B1227762.png)

![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B1227765.png)
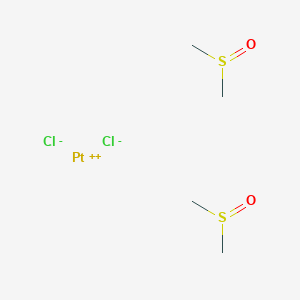

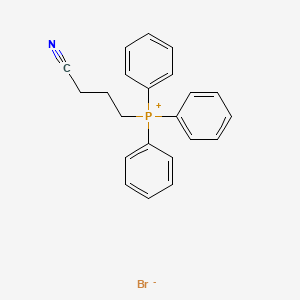
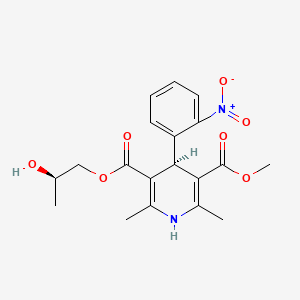
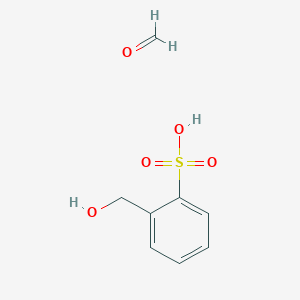
![(2R)-2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B1227777.png)

